5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
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Overview
Description
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a fluorinated heterocyclic compound with a molecular formula of C7H7FN2·HCl. This compound is known for its potential biological activities and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the cyclization of pyrrole and pyridine derivatives. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting compound is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It is investigated for its anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs).
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific fluorination pattern and its ability to act as a potent FGFR inhibitor. This makes it particularly valuable in the development of targeted cancer therapies .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLAZNXXGJWHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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